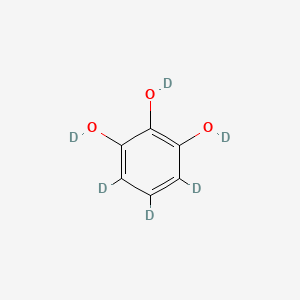
Pyrogallol-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrogallol-d6, also known as 1,2,3-trihydroxybenzene-d6, is a deuterated form of pyrogallol. It is a white crystalline solid with the formula C6D6O3. The compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the non-deuterated pyrogallol. This isotopic substitution makes this compound particularly useful in various scientific research applications, especially in nuclear magnetic resonance (NMR) spectroscopy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyrogallol-d6 typically involves the deuteration of pyrogallol. One common method is the exchange reaction of pyrogallol with deuterium oxide (D2O) under acidic or basic conditions. The reaction is carried out by dissolving pyrogallol in D2O and heating the mixture to facilitate the exchange of hydrogen atoms with deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium oxide and controlled reaction conditions to ensure complete deuteration. The reaction mixture is then purified through crystallization or distillation to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Pyrogallol-d6 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:
Oxidation: this compound can be oxidized to form purpurogallin-d6, a red-brown compound.
Reduction: The compound can be reduced to form 1,2,3-trihydroxycyclohexane-d6.
Substitution: this compound can undergo substitution reactions, such as esterification and etherification, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Acidic or basic catalysts are often employed in esterification and etherification reactions.
Major Products
Oxidation: Purpurogallin-d6
Reduction: 1,2,3-Trihydroxycyclohexane-d6
Substitution: Various esters and ethers of this compound
Wissenschaftliche Forschungsanwendungen
Pyrogallol-d6 is widely used in scientific research due to its unique properties. Some of its applications include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: The deuterium atoms in this compound make it an excellent internal standard for NMR spectroscopy, providing clear and distinct signals.
Isotope Labeling Studies: this compound is used in studies involving isotope effects and reaction mechanisms.
Biological Research: The compound is used to study the metabolic pathways and interactions of pyrogallol in biological systems.
Industrial Applications: this compound is used in the synthesis of deuterated pharmaceuticals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Pyrogallol-d6 is similar to that of pyrogallol. It acts as a reducing agent and can undergo oxidation to form various products. The deuterium atoms in this compound do not significantly alter its chemical reactivity but provide distinct isotopic signatures that are useful in analytical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrogallol (1,2,3-Trihydroxybenzene): The non-deuterated form of Pyrogallol-d6.
Gallic Acid (3,4,5-Trihydroxybenzoic Acid): A structurally similar compound with an additional carboxyl group.
Catechol (1,2-Dihydroxybenzene): A related compound with two hydroxyl groups.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which make it particularly useful in NMR spectroscopy and isotope labeling studies. Its chemical reactivity is similar to that of pyrogallol, but the isotopic substitution provides additional analytical advantages.
Eigenschaften
Molekularformel |
C6H6O3 |
|---|---|
Molekulargewicht |
132.15 g/mol |
IUPAC-Name |
1,2,3-trideuterio-4,5,6-trideuteriooxybenzene |
InChI |
InChI=1S/C6H6O3/c7-4-2-1-3-5(8)6(4)9/h1-3,7-9H/i1D,2D,3D/hD3 |
InChI-Schlüssel |
WQGWDDDVZFFDIG-QMJYEYNKSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])O[2H])O[2H])O[2H])[2H] |
Kanonische SMILES |
C1=CC(=C(C(=C1)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



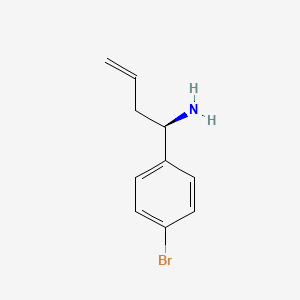

![4-Chloro-5-(2-pyridinylmethyl)-5h-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B13976360.png)

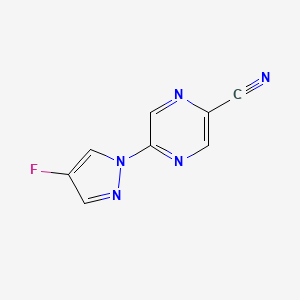
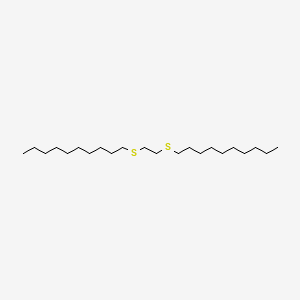
![4-O-cyclohexyl 1-O-(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate](/img/structure/B13976378.png)

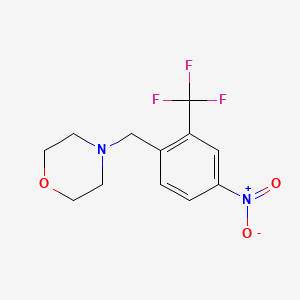
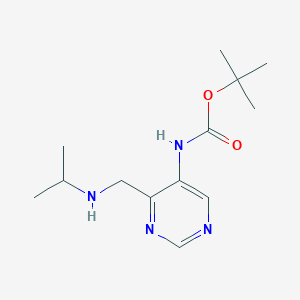
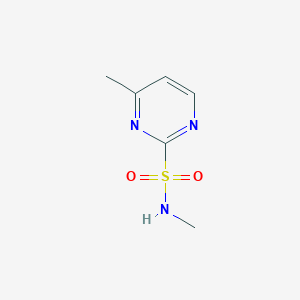

![4-Methyl-2-[2-(trimethylsilyl)ethynyl]pyridine](/img/structure/B13976417.png)
